2-Bromo-5-picoline-d6

Catalog No.
S13968119
CAS No.
M.F
C6H6BrN
M. Wt
178.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-picoline-d6

Product Name

2-Bromo-5-picoline-d6

IUPAC Name

2-bromo-3,4,6-trideuterio-5-(trideuteriomethyl)pyridine

Molecular Formula

C6H6BrN

Molecular Weight

178.06 g/mol

InChI

InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3,2D,3D,4D

InChI Key

YWNJQQNBJQUKME-RLTMCGQMSA-N

Canonical SMILES

CC1=CN=C(C=C1)Br

Isomeric SMILES

[2H]C1=C(C(=NC(=C1C([2H])([2H])[2H])[2H])Br)[2H]

2-Bromo-5-picoline-d6, also known as 2-bromo-5-methylpyridine-d6, is a deuterated derivative of 2-bromo-5-picoline. This compound is characterized by the presence of a bromine atom at the second position and a methyl group at the fifth position of the pyridine ring, with deuterium atoms replacing some hydrogen atoms in its molecular structure. Its molecular formula is C6D6BrNC_6D_6BrN, and it has a molecular weight of approximately 173.02 g/mol. The compound is typically encountered as a light yellow solid with a melting point ranging from 40 to 45 °C and a boiling point around 95 to 96 °C under reduced pressure conditions .

Typical of aromatic compounds, including:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing bromine enhances the reactivity of the aromatic ring towards nucleophiles.
  • Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the ortho and para positions relative to itself, allowing further functionalization of the compound.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of 2-bromo-5-picoline-d6 can be achieved through several methodologies:

  • Bromination of 5-Methylpyridine: This involves treating 5-methylpyridine with brominating agents such as bromine or N-bromosuccinimide in an appropriate solvent.
  • Deuteration: The introduction of deuterium can be performed during the synthesis process using deuterated solvents or reagents.
  • Two-Step Synthesis: A common method includes brominating 2-chloro-5-methylpyridine followed by deuteration to yield the final product .

2-Bromo-5-picoline-d6 is primarily used in:

  • NMR Studies: As a deuterated compound, it serves as a valuable internal standard for nuclear magnetic resonance spectroscopy.
  • Organic Synthesis: It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Its unique isotopic labeling aids in mechanistic studies and tracking reaction pathways .

Interaction studies involving 2-bromo-5-picoline-d6 focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to undergo substitution reactions makes it an ideal candidate for exploring reaction mechanisms in organic chemistry. Additionally, its interactions with biological systems may provide insights into its pharmacological potential and toxicity profiles .

Several compounds are structurally similar to 2-bromo-5-picoline-d6. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-5-methylpyridine3510-66-50.89
(6-Bromopyridin-3-yl)methanamine120740-10-50.86
2-Bromo-4-methylpyridine109-04-60.84
3-Bromo-4-methylpyridine122306-01-80.84
4-Bromo-3-methylpyridine149806-06-40.83

Uniqueness

The uniqueness of 2-bromo-5-picoline-d6 lies in its specific substitution pattern on the pyridine ring combined with its deuterated nature, which enhances its utility in spectroscopic studies while providing insights into reaction mechanisms that other non-deuterated analogs may not offer.

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

177.00602 g/mol

Monoisotopic Mass

177.00602 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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